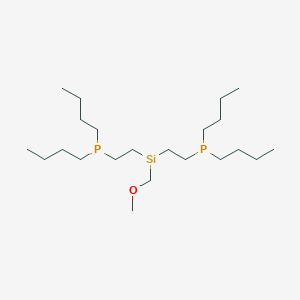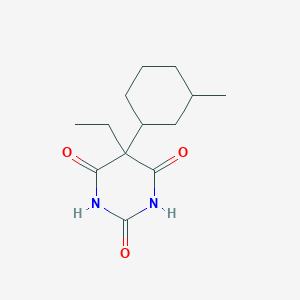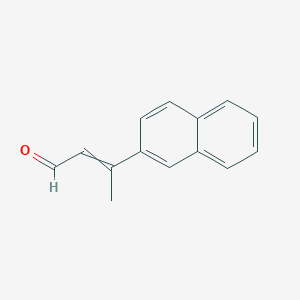
3-(Naphthalen-2-yl)but-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-2-yl)but-2-enal is an organic compound characterized by the presence of a naphthalene ring attached to a butenal group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)but-2-enal typically involves the reaction of naphthalene derivatives with aldehydes under specific conditions. One common method is the aldol condensation reaction, where naphthalene-2-carbaldehyde reacts with butanal in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic processes. These methods often utilize catalysts like palladium or nickel to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Naphthalen-2-yl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: 3-(Naphthalen-2-yl)butanol.
Substitution: 2-Halonaphthalene derivatives.
Applications De Recherche Scientifique
3-(Naphthalen-2-yl)but-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-2-yl)but-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activities and signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Naphthalen-2-yl)prop-2-enal: Similar structure but with a shorter carbon chain.
2-(Naphthalen-2-yl)ethanal: Another naphthalene derivative with different functional groups.
Naphthalene-2-carbaldehyde: A precursor in the synthesis of 3-(Naphthalen-2-yl)but-2-enal.
Uniqueness
This compound is unique due to its extended conjugation and the presence of both naphthalene and butenal groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains .
Propriétés
Numéro CAS |
81826-92-8 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
3-naphthalen-2-ylbut-2-enal |
InChI |
InChI=1S/C14H12O/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h2-10H,1H3 |
Clé InChI |
WJMGHBRPSFCVTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
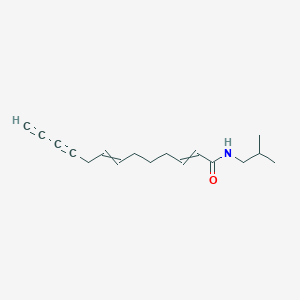
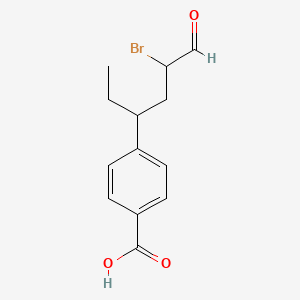

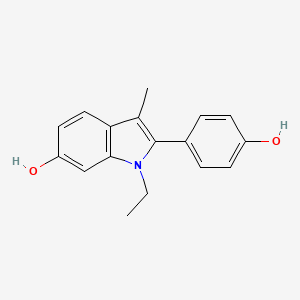

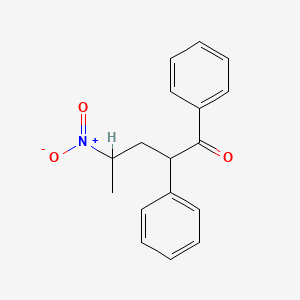
![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)
![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)

